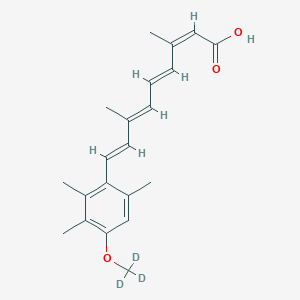

13-cis Acitretin-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H26O3 |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

(2Z,4E,6E,8E)-3,7-dimethyl-9-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]nona-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12-/i6D3 |

InChI Key |

IHUNBGSDBOWDMA-ZHGFVQCVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C=C/C(=C\C(=O)O)/C)/C)C)C |

Canonical SMILES |

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Role of 13-cis Acitretin-d3 in Modern Bioanalysis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-cis Acitretin-d3 is a deuterated analog of 13-cis acitretin, the major active metabolite of the second-generation retinoid, acitretin. Its primary and critical function lies within the realm of bioanalytical chemistry, where it serves as a high-fidelity internal standard for the quantification of acitretin and its isomers in complex biological matrices. This technical guide provides an in-depth exploration of the function of this compound, its application in experimental protocols, and the underlying pharmacological context of its non-deuterated counterpart.

Core Function: An Internal Standard for Precise Quantification

In quantitative bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the accuracy of measurements is paramount. Endogenous and exogenous factors can introduce variability during sample preparation and analysis. To correct for these potential errors, an internal standard (IS) is introduced to both calibration standards and unknown samples.

This compound is an ideal internal standard for the analysis of acitretin and its isomers for several key reasons:

-

Structural Analogy: It is chemically identical to the analyte of interest (13-cis acitretin) with the exception of the deuterium atoms. This structural similarity ensures that it behaves nearly identically during extraction, chromatography, and ionization.

-

Mass Spectrometric Distinction: The deuterium labeling results in a different mass-to-charge ratio (m/z) from the unlabeled analyte. This allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification.

-

Co-elution: Due to its similar physicochemical properties, this compound co-elutes with the analyte during liquid chromatography, ensuring that any matrix effects or fluctuations in instrument performance affect both compounds equally.

By measuring the ratio of the analyte's response to the known concentration of the internal standard, researchers can achieve highly accurate and precise quantification of the drug and its metabolites in biological samples such as plasma.

Quantitative Data for Bioanalytical Methods

The use of this compound as an internal standard is integral to liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The following table summarizes key quantitative parameters for a typical bioanalytical assay.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Acitretin | 325.4 | 266.3 |

| 13-cis Acitretin | 325.2 | 266.1 |

| Acitretin-d3 | 328.3 | 266.3 |

| This compound | 328.0 | 266.0 |

Experimental Protocols

The following is a representative experimental protocol for the quantification of acitretin and 13-cis acitretin in human plasma using this compound as an internal standard.

Materials and Reagents

-

Acitretin and 13-cis Acitretin reference standards

-

This compound (internal standard)

-

Human plasma (with anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate

-

Formic acid

-

Solid-phase extraction (SPE) cartridges

Preparation of Standard and Internal Standard Solutions

-

Primary Stock Solutions: Prepare individual primary stock solutions of acitretin, 13-cis acitretin, and this compound (1 mg/mL) in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the acitretin and 13-cis acitretin primary stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards at various concentrations.

-

Internal Standard Working Solution: Dilute the this compound primary stock solution with the same diluent to a final concentration of 100 ng/mL.

Sample Preparation (Solid-Phase Extraction)

-

Pre-treatment: To 300 µL of human plasma, add 50 µL of the this compound internal standard working solution and vortex.

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of a 5% methanol in water solution to remove interfering substances.

-

Elution: Elute the analytes and the internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 200 µL of the mobile phase.

LC-MS/MS Analysis

-

Chromatographic Column: C18 reversed-phase column (e.g., 50 x 2.0 mm, 3 µm).

-

Mobile Phase: A gradient of 10 mM ammonium acetate in water (A) and acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Detection Mode: Multiple Reaction Monitoring (MRM) using the transitions listed in the data table above.

Visualizing the Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of acitretin using this compound as an internal standard.

Acitretin Signaling Pathway

To understand the biological context of the analyte being measured, it is essential to consider its mechanism of action. Acitretin, the non-deuterated parent compound, exerts its therapeutic effects by modulating gene expression through the retinoic acid signaling pathway.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals engaged in the study of acitretin. Its use as an internal standard in LC-MS/MS assays ensures the generation of reliable and accurate pharmacokinetic data, which is fundamental to understanding the absorption, distribution, metabolism, and excretion of this important dermatological agent. The methodologies and pathways described herein provide a comprehensive framework for its application and a deeper understanding of its utility in a research setting.

13-cis Acitretin-d3 CAS number and molecular weight

This technical guide provides a comprehensive overview of 13-cis Acitretin-d3, a deuterated isotopologue of the active metabolite of Acitretin. It is intended for researchers, scientists, and drug development professionals, offering key data, experimental protocols, and insights into its mechanism of action.

Core Compound Data

This compound serves as a valuable internal standard in pharmacokinetic and metabolic studies of Acitretin due to its mass shift from the deuterium labeling.

| Parameter | Value | Source |

| CAS Number | 1185241-03-5 | - |

| Molecular Formula | C₂₁H₂₃D₃O₃ | - |

| Molecular Weight | 329.45 g/mol | - |

| Synonyms | Isoacitretin-d3, 13-cis-Etretin-d3, Ro 13-7652-d3 | - |

Pharmacokinetics and Metabolism

Acitretin is a second-generation systemic retinoid, and its primary active metabolite is 13-cis Acitretin. Following oral administration, Acitretin undergoes isomerization to form 13-cis Acitretin. The pharmacokinetic parameters of both compounds have been extensively studied.

| Parameter | Acitretin | 13-cis Acitretin | Source |

| Time to Peak Plasma Concentration (Tmax) | 0.9 to 4.6 hours | - | [1] |

| Terminal Elimination Half-Life | 16.5 to 111.1 hours | 36.5 to 249.4 hours | [1] |

| Protein Binding | >99.9% (primarily to albumin) | - | [2] |

Mechanism of Action: Signaling Pathways

The therapeutic effects of Acitretin and its metabolites are mediated through their interaction with nuclear retinoid receptors, which function as ligand-activated transcription factors.

Retinoid Receptor Signaling Pathway

Acitretin and 13-cis Acitretin modulate gene expression by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[3] These receptors form heterodimers (RAR-RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[3] This binding regulates the transcription of genes involved in cellular differentiation, proliferation, and inflammation.

Caption: General mechanism of retinoid signaling.

CD95 (Fas) Signaling Pathway in Apoptosis

In certain cancer cell lines, Acitretin has been shown to induce apoptosis through the CD95 (Fas) signaling pathway. This involves the upregulation of CD95 and its ligand (CD95L), leading to the activation of a caspase cascade.

Caption: Acitretin-induced apoptosis via the CD95 pathway.

Experimental Protocols

Quantification of Acitretin and 13-cis Acitretin in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the simultaneous quantification of Acitretin and its 13-cis isomer.

1. Sample Preparation (Solid Phase Extraction):

-

To 300 µL of human plasma, add the internal standard solution (all-trans-acitretin-d3 and 13-cis-acitretin-d3).

-

Vortex the mixture.

-

Load the sample onto a pre-conditioned solid-phase extraction cartridge.

-

Wash the cartridge with an appropriate solvent to remove interferences.

-

Elute the analytes with a suitable elution solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography Conditions:

-

Column: Gemini C18 (50 × 2.0 mm, 3 µ) or equivalent.

-

Mobile Phase: 10 mM ammonium acetate and acetonitrile (60:40, v/v).

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Acitretin & 13-cis Acitretin: m/z 325.2 → 266.0

-

Acitretin-d3 & this compound (Internal Standards): m/z 328.0 → 266.0

-

4. Experimental Workflow:

Caption: Workflow for LC-MS/MS analysis of Acitretin and its metabolite.

References

The Isomeric Transformation of Acitretin: An In-depth Technical Guide to the Metabolism of Acitretin to 13-cis Acitretin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acitretin, a second-generation oral retinoid, is a cornerstone in the management of severe psoriasis and other disorders of keratinization. Its therapeutic efficacy is intrinsically linked to its complex metabolism, a primary step of which is the isomerization to its 13-cis metabolite, 13-cis Acitretin (also known as isoacitretin). This biotransformation is not merely a step towards elimination but results in a pharmacologically active metabolite with a distinct pharmacokinetic profile. Understanding the nuances of this metabolic pathway is critical for optimizing therapeutic strategies, predicting drug-drug interactions, and ensuring patient safety. This technical guide provides a comprehensive overview of the core aspects of Acitretin's conversion to 13-cis Acitretin, focusing on the available quantitative data, detailed experimental protocols for its study, and the underlying biological pathways.

Metabolic Pathway and Enzymology

The initial and primary metabolic event for Acitretin is a reversible isomerization to 13-cis Acitretin.[1][2] This process of interconversion means that after administration of the all-trans form (Acitretin), both isomers are present in the plasma.[3] While the precise enzymatic machinery driving this isomerization in humans has not been definitively elucidated, in vitro studies on related retinoids suggest a potential role for Glutathione S-transferases (GSTs).[4] Research has demonstrated that purified hepatic GSTs can catalyze the isomerization of 13-cis-retinoic acid to all-trans-retinoic acid, a structurally similar process.[4] This reaction was found to be independent of glutathione, suggesting GSTs can act as isomerases in this context.

Following isomerization, both Acitretin and 13-cis Acitretin undergo further metabolism. This subsequent biotransformation is believed to be mediated by cytochrome P450 (CYP) enzymes and involves processes such as chain shortening and glucuronidation to form more polar, excretable compounds. These metabolites are then eliminated through both renal and fecal routes.

It is also crucial to note a clinically significant metabolic pathway that occurs in the presence of ethanol. Acitretin can be re-esterified to form etretinate, a highly lipophilic compound with a significantly longer half-life. This conversion is catalyzed by a liver enzyme and proceeds via an acitretinoyl-coenzyme A thioester conjugate.

Pharmacodynamic Signaling Pathway

The therapeutic effects of Acitretin are mediated through its interaction with nuclear retinoid receptors. As a retinoid, Acitretin binds to and activates two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). These receptors, which exist as three subtypes (α, β, and γ), form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding modulates gene transcription, leading to a normalization of epidermal cell proliferation, differentiation, and keratinization, which are dysregulated in psoriatic lesions.

References

- 1. Determination of acitretin and 13-cis-acitretin in skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Cis-trans interconversion of acitretin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glutathione S-transferases act as isomerases in isomerization of 13-cis-retinoic acid to all-trans-retinoic acid in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard of Bioanalysis: Unpacking the Role of Deuterated 13-cis Acitretin-d3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the accuracy of drug quantification is paramount. The use of internal standards is a fundamental practice to ensure reliability, and among these, stable isotope-labeled (SIL) compounds are considered the "gold standard."[1][2] This guide delves into the critical role of deuteration, specifically focusing on 13-cis Acitretin-d3, a deuterated analog of an Acitretin metabolite, and its application as an internal standard in mass spectrometry-based assays.

The Principle: Why Deuterated Standards Excel

The core advantage of using a deuterated internal standard lies in the principle of isotope dilution mass spectrometry (IDMS).[2] An ideal internal standard must behave identically to the analyte of interest during the entire analytical process—from extraction and sample cleanup to chromatographic separation and ionization.[1] By replacing one or more hydrogen atoms with its heavier, stable isotope, deuterium, a molecule is created that is chemically and physically almost identical to the parent compound.[2]

This near-perfect chemical mimicry ensures that the deuterated standard co-elutes with the analyte and experiences the same matrix effects—signal suppression or enhancement caused by other components in the biological sample. Any variability or loss during sample preparation is mirrored by the deuterated standard. Since the mass spectrometer can easily distinguish between the analyte and the heavier deuterated standard, the ratio of their signals remains constant, allowing for highly accurate and precise quantification.

The superiority of this approach is evident when compared to using structural analogs as internal standards, which may not co-elute perfectly and can be affected differently by the sample matrix, leading to compromised data quality.

This compound: A Case Study in Precision

Acitretin is a second-generation systemic retinoid used in the treatment of severe psoriasis. Its primary metabolism involves isomerization to 13-cis-Acitretin (also known as isoacitretin). For accurate pharmacokinetic studies, it is crucial to quantify both the parent drug and this major metabolite. This compound is the deuterium-labeled form of this metabolite.

The key physicochemical properties of Acitretin and its deuterated cis-isomer highlight the suitability of the latter as an internal standard. The introduction of three deuterium atoms provides a clear mass shift, essential for distinct detection in mass spectrometry, without significantly altering the chromatographic behavior.

| Property | Acitretin | 13-cis-Acitretin | This compound |

| Molecular Formula | C21H26O3 | C21H26O3 | C21H23D3O3 |

| Monoisotopic Mass | 326.1882 g/mol | 326.1882 g/mol | 329.2069 g/mol |

| Mass Shift vs. Analyte | N/A | 0 Da | +3 Da |

| Synonyms | Ro 10-1670 | Isoacitretin; Ro 13-7652 | Isoacitretin-d3; Ro 13-7652-d3 |

| (Data sourced from PubChem and vendor specifications) |

Experimental Protocols and Workflow

The use of this compound as an internal standard is integral to robust LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) methods for the simultaneous quantification of Acitretin and its 13-cis metabolite in biological matrices like human plasma.

Generalized Experimental Workflow

The process follows a systematic sequence designed to ensure precision and reproducibility.

Caption: Bioanalytical workflow using a deuterated internal standard.

Detailed Methodologies

1. Sample Preparation: Extraction

A robust extraction technique is critical for removing interfering substances from the plasma matrix. A common and effective method is a combination of protein precipitation and liquid-liquid extraction (LLE).

-

Objective: To isolate Acitretin, 13-cis Acitretin, and the this compound internal standard from plasma proteins and other endogenous components.

-

Protocol:

-

To a 500 µL plasma sample, add a known, fixed amount of this compound working solution.

-

Add a protein precipitation agent, such as a solution of zinc sulfate in methanol, and vortex thoroughly.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Perform liquid-liquid extraction by adding an immiscible organic solvent (e.g., methyl tert-butyl ether).

-

Vortex to ensure thorough mixing and then centrifuge to separate the aqueous and organic layers.

-

Carefully collect the organic layer containing the analytes and internal standard.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of the mobile phase for injection into the LC-MS/MS system.

-

2. LC-MS/MS Analysis

The reconstituted sample is then analyzed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.

-

Objective: To chromatographically separate the analytes from any remaining matrix components and to detect and quantify them with high specificity and sensitivity.

-

Typical Parameters: The following table outlines representative parameters for an LC-MS/MS method.

| Parameter | Typical Setting | Rationale |

| LC Column | C18 or RP-amide (e.g., 150 x 4.6 mm, 5 µm) | Provides good reversed-phase separation for the retinoids. |

| Mobile Phase | Isocratic or gradient elution with a mixture of an organic solvent (e.g., acetonitrile/methanol) and an aqueous buffer (e.g., water with acetic or formic acid). | Optimized to achieve good peak shape and resolution for Acitretin and its cis-isomer. |

| Flow Rate | 0.3 - 0.8 mL/min | Standard flow rates for analytical HPLC columns. |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode | ESI is a soft ionization technique suitable for these molecules. Both modes can be effective; negative mode is often cited for Acitretin. |

| MS Detection | Multiple Reaction Monitoring (MRM) | Provides high specificity and sensitivity by monitoring a specific precursor ion to product ion transition for each compound. |

| MRM Transitions (m/z) | Acitretin: 325.4 → 266.3 13-cis Acitretin: 325.2 → 266.1 this compound: 328.3 → 266.3 | These specific mass transitions allow for unambiguous identification and quantification of each compound, free from interference. |

Metabolic Context and Significance

Understanding the metabolic pathway of Acitretin underscores the importance of using a specific internal standard for its metabolite.

Caption: Simplified metabolic pathway of Acitretin.

Acitretin's primary metabolism is a reversible isomerization to 13-cis-Acitretin. Both compounds are pharmacologically active and are eventually conjugated and eliminated. A noteworthy interaction occurs with the concurrent consumption of alcohol, which can cause a reverse esterification of Acitretin back to its prodrug, Etretinate. Etretinate is highly lipophilic and has a much longer elimination half-life, which is a significant clinical consideration.

Given that 13-cis Acitretin is a major metabolite, having a dedicated deuterated internal standard (this compound) is crucial for accurately characterizing its pharmacokinetic profile alongside the parent drug. This ensures that any analytical variability in the measurement of the metabolite is accounted for, leading to reliable data for clinical and research purposes.

References

Navigating the Acquisition and Application of 13-cis Acitretin-d3: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of 13-cis Acitretin-d3, a deuterated analog of the retinoid acitretin, for researchers, scientists, and drug development professionals. This document details commercially available sources, purchasing information, and delves into the scientific context of its use, including relevant signaling pathways and experimental considerations.

Sourcing and Procurement of this compound

The acquisition of high-purity this compound is critical for reliable and reproducible research. Several reputable suppliers offer this compound, primarily as an analytical standard. The following table summarizes key purchasing information from various vendors. Purity levels are generally high, though it is recommended to request a certificate of analysis for specific batch details. Pricing and availability are subject to change and direct inquiry with the suppliers is advised for the most current information.

| Supplier | Catalog Number | Purity | Available Quantities | Contact for Pricing |

| MedchemExpress | HY-129240S | ≥98% | 1mg, 5mg, 10mg, 25mg, 50mg, 100mg | Yes |

| Xcess Biosciences | M17407-C | ≥98% | Inquire | Yes |

| LGC Standards | TRC-A189927-10MG | Inquire | 1mg, 10mg | Yes |

| Acanthus Research | ACR-16-003-20mg | Inquire | 20mg | Yes |

| Simson Pharma | A1080003 | Inquire | Custom Synthesis | Yes |

| Pharmaffiliates | PA STI 003800 | Inquire | Inquire | Yes |

| Clinivex | RCLST729981 | Inquire | Inquire | Yes |

| Veeprho Pharmaceuticals | DVE00122 | Inquire | Inquire | Yes |

| Immunomart | T19088 | Inquire | Currently out of stock | Yes |

Scientific Background: Mechanism of Action and Retinoid Signaling

Acitretin, the parent compound of this compound, is a second-generation systemic retinoid used in the treatment of severe psoriasis.[1] Its therapeutic effects are mediated through its interaction with the retinoid signaling pathway, which plays a crucial role in cell proliferation, differentiation, and inflammation.[2][3]

Retinoids like acitretin exert their effects by binding to and activating two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[4][5] These receptors form heterodimers (RAR-RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in regulating epidermal cell growth and differentiation. In conditions like psoriasis, which are characterized by hyperproliferation and abnormal differentiation of keratinocytes, acitretin helps to normalize these processes.

Furthermore, acitretin possesses anti-inflammatory properties. It has been shown to reduce the expression of inflammatory cytokines and inhibit the activity of enzymes involved in the inflammatory cascade.

Experimental Applications and Methodologies

This compound is primarily utilized as an internal standard in pharmacokinetic (PK) studies of acitretin due to its isotopic labeling. The deuterium atoms provide a distinct mass signature, allowing for accurate quantification of the unlabeled drug in biological matrices using mass spectrometry.

Pharmacokinetic Analysis using LC-MS/MS

A common application of this compound is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to determine the concentration of acitretin and its 13-cis metabolite in plasma or serum samples.

A representative, though general, experimental workflow is as follows:

-

Sample Preparation:

-

Thaw plasma samples at room temperature.

-

To a 100 µL aliquot of plasma, add a known concentration of the internal standard, this compound.

-

Perform a protein precipitation step by adding a solvent like acetonitrile.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Separation is typically achieved on a C18 reverse-phase column. The mobile phase often consists of a gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution with a modifier (e.g., formic acid or ammonium acetate).

-

Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both acitretin and this compound are monitored for quantification.

-

In Vitro Studies with Human Sebocytes

While not specific to the deuterated form, studies investigating the effects of retinoids on human sebocytes provide a framework for potential in vitro applications. For instance, research has explored the impact of 13-cis-retinoic acid and acitretin on sebocyte proliferation, lipid synthesis, and keratin expression.

A generalized protocol for such an in vitro study would involve:

-

Cell Culture:

-

Culture human sebocytes in an appropriate growth medium.

-

Plate the cells in multi-well plates and allow them to adhere and grow to a certain confluency.

-

-

Treatment:

-

Prepare stock solutions of 13-cis Acitretin in a suitable solvent (e.g., DMSO).

-

Treat the sebocytes with varying concentrations of the retinoid for specific durations (e.g., 24, 48, 72 hours).

-

-

Endpoint Analysis:

-

Proliferation Assay: Assess cell viability and proliferation using methods like MTT or BrdU incorporation assays.

-

Lipid Synthesis Assay: Measure the incorporation of a radiolabeled precursor, such as [14C]-acetate, into cellular lipids. The lipids can then be extracted and quantified by scintillation counting.

-

Keratin Expression Analysis: Analyze the expression of different keratin proteins using techniques like Western blotting or immunofluorescence microscopy.

-

Conclusion

This compound is an essential tool for researchers studying the pharmacokinetics of acitretin. Its commercial availability from several specialized suppliers facilitates its procurement for research purposes. A thorough understanding of the underlying retinoid signaling pathway and established experimental methodologies is crucial for its effective application in drug development and dermatological research. This guide provides a foundational resource for scientists and professionals working with this important compound.

References

Safety and Handling of 13-cis Acitretin-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for laboratory and research use only. It is not for human or household use. 13-cis Acitretin-d3 is a deuterium-labeled metabolite of Acitretin and should be handled by trained professionals familiar with its potential hazards. All waste must be handled in accordance with local, state, and federal regulations.

Introduction

This compound is a deuterated analogue of 13-cis Acitretin, the major metabolite of the systemic retinoid Acitretin.[1] Utilized primarily as an internal standard in analytical and pharmacokinetic research, its stable isotope labeling allows for precise quantification in biological matrices through mass spectrometry.[2] Given its classification as a retinoid, a class of compounds known for significant biological activity, including teratogenicity, strict adherence to safety and handling protocols is imperative. This guide provides a comprehensive overview of the safety considerations, handling procedures, and relevant biological context for this compound, drawing upon data from its parent compound, Acitretin, due to the limited specific data for the deuterated form.

Compound Identification and Properties

A summary of the key identifiers and physical properties of this compound is provided below.

| Property | Value | Reference |

| IUPAC Name | (2Z,4E,6E,8E)-3,7-dimethyl-9-{2,3,6-trimethyl-4-[(2H3)methyloxy]phenyl}nona-2,4,6,8-tetraenoic acid | [3] |

| Synonyms | Isoacitretin d3, 13-cis-Acitretin-d3 | [1][4] |

| CAS Number | 1185241-03-5 | |

| Molecular Formula | C₂₁H₂₃D₃O₃ | |

| Molecular Weight | 329.45 g/mol | |

| Appearance | Yellow Solid |

Hazard Identification and Toxicology

As a derivative of Acitretin, this compound should be considered a hazardous substance. The safety profile of Acitretin is well-documented and serves as the primary basis for the handling precautions for its deuterated analogue.

GHS Hazard Classification (based on Acitretin):

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Reproductive Toxicity | Category 1B |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 |

Summary of Toxicological Data (Acitretin):

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | >4 g/kg | |

| LD50 | Mouse | Oral | >4000 mg/kg |

Key Hazards:

-

Teratogenicity: Acitretin is a known human teratogen and can cause severe birth defects. Women who are pregnant or may become pregnant should not handle this compound.

-

Irritation: Causes skin and serious eye irritation.

-

Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.

Experimental Protocols: Safe Handling and Personal Protective Equipment

Adherence to the following protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, but the following PPE is generally recommended:

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles or full-face shield. |

| Hand Protection | Nitrile or other appropriate chemical-resistant gloves. Double gloving is recommended. |

| Skin and Body Protection | Laboratory coat, disposable coveralls of low permeability for larger quantities. Protective shoe covers. |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Handling and Storage

-

Storage: Store in a tightly closed container in a freezer at -20°C, protected from light and moisture. Some suppliers may recommend storage at 2-8°C. Always follow the storage conditions provided on the product's certificate of analysis.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols.

-

Stability: The parent compound is known to be light-sensitive and may undergo photoisomerization. Stability in plasma can be improved with the addition of L-ascorbic acid and the use of yellow light.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with running water and soap for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release and Disposal

-

Spill: For minor spills, wear appropriate PPE, avoid generating dust, and use dry clean-up procedures. Dampen with water to prevent dusting before sweeping. Collect waste in a suitable, closed container for disposal. For major spills, evacuate the area and alert emergency responders.

-

Disposal: This material and its container must be disposed of as hazardous waste. Contact a professional waste disposal service. Avoid release to the environment.

Biological Activity and Signaling Pathway

The mechanism of action of this compound is presumed to be identical to that of Acitretin. Acitretin and its metabolites regulate gene expression by binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to the normalization of keratinocyte proliferation and differentiation, as well as anti-inflammatory effects.

Caption: Acitretin's mechanism of action via nuclear receptor signaling.

Experimental Workflow: Safe Handling Procedure

The following diagram outlines a logical workflow for the safe handling of this compound in a research setting.

Caption: Workflow for the safe handling of this compound.

References

Foundational Research on the Pharmacokinetics of Acitretin Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acitretin is a second-generation systemic retinoid, a synthetic derivative of vitamin A, primarily utilized for the treatment of severe, resistant psoriasis and other disorders of keratinization.[1] It is the pharmacologically active metabolite of etretinate.[1] A critical aspect of acitretin's clinical pharmacology is its pharmacokinetic profile, particularly the dynamic relationship with its major metabolite, the 13-cis isomer (cis-acitretin or isoacitretin).[2] This guide provides an in-depth analysis of the absorption, distribution, metabolism, and elimination of acitretin and its cis-isomer, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways to aid researchers in the field.

Pharmacokinetics of Acitretin and its 13-cis Isomer

Absorption

Oral absorption of acitretin is optimized when administered with food, which can increase its bioavailability approximately two-fold compared to fasting conditions. The absolute bioavailability under fed conditions is approximately 60%, though it exhibits high interpatient variability, ranging from 36% to 95%. Following oral administration, peak plasma concentrations (Cmax) of acitretin are typically reached within 2 to 5 hours. The absorption process appears to be linear and proportional with increasing doses from 25 to 100 mg.

Distribution

Acitretin is extensively distributed throughout the body and is highly bound to plasma proteins, primarily albumin (>99.9%). This extensive protein binding limits its distribution into certain tissues. Unlike its predecessor etretinate, acitretin is significantly less lipophilic, which results in a lack of sequestration into deep fatty storage sites. This property is a key advantage, contributing to its shorter elimination half-life.

Metabolism

The primary metabolic pathway for acitretin involves a reversible isomerization to its 13-cis form, cis-acitretin (also known as Ro 13-7652). This interconversion is a significant factor in the drug's overall pharmacokinetic profile. Both acitretin (the all-trans isomer) and cis-acitretin are further metabolized into chain-shortened breakdown products and glucuronide conjugates, which are then excreted.

A crucial metabolic interaction occurs with the concurrent consumption of alcohol. Ethanol can induce the re-esterification of acitretin back to etretinate. Etretinate is highly lipophilic and has an extremely long elimination half-life (up to 120 days), which significantly prolongs the teratogenic risk.

Elimination

Acitretin and its metabolites are eliminated from the body through both renal and fecal routes. The conjugates of acitretin and cis-acitretin are excreted in the feces (34% to 54%) and urine (16% to 53%). The terminal elimination half-life of acitretin is significantly shorter than that of etretinate, averaging around 47 to 50 hours. However, its main metabolite, cis-acitretin, has a longer half-life, with mean values reported from 63 to 119 hours.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for acitretin and its 13-cis isomer based on data from various studies.

| Parameter | Acitretin (all-trans) | 13-cis-Acitretin | Study Conditions & Notes |

| Tmax (Time to Peak Concentration) | 2-5 hours | Occurs slightly later than acitretin | Single oral dose, generally administered with food. |

| Elimination Half-Life (t½) | ~49 hours (mean) | ~63-119 hours (mean) | Varies between studies; cis-acitretin half-life is consistently longer. |

| Protein Binding | >99.9% (primarily albumin) | N/A | High protein binding is a key characteristic. |

| Absolute Bioavailability | ~60% (range 36-95%) | N/A | Administered with food. |

| Excretion Routes | Urine (16-53%) & Feces (34-54%) | Urine (16-53%) & Feces (34-54%) | Data represents excretion of metabolites and conjugates of both isomers. |

Experimental Protocols

Protocol: Pharmacokinetic Study in Human Subjects

This section outlines a typical protocol for a clinical study designed to evaluate the pharmacokinetics of acitretin and cis-acitretin.

-

Study Design: An open-label, single-dose or multiple-dose study in healthy adult volunteers or patients with psoriasis.

-

Subjects: A cohort of male and female subjects (e.g., n=12-15). For female subjects of childbearing potential, strict contraceptive measures are mandatory. Subjects undergo a screening process including physical examination and laboratory tests.

-

Dosing Regimen:

-

Single Dose: A single oral dose of acitretin (e.g., 25 mg or 50 mg) administered with a standardized high-fat meal to ensure consistent absorption.

-

Multiple Dose: Daily oral administration of acitretin (e.g., 30 mg or 50 mg) for a period sufficient to reach steady-state (e.g., 21 days).

-

-

Blood Sampling:

-

Serial venous blood samples are collected in heparinized tubes at predefined time points: pre-dose (0 hours) and post-dose at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours.

-

Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

-

Pharmacokinetic Analysis: Plasma concentration-time data for both acitretin and cis-acitretin are analyzed using non-compartmental methods to determine key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½).

Protocol: Bioanalytical Method for Quantification

The quantification of acitretin and cis-acitretin in plasma requires a sensitive and specific analytical method due to their structural similarity and potential for photoisomerization. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed.

-

Sample Preparation:

-

All procedures must be conducted under yellow light to prevent photoisomerization.

-

Plasma samples (e.g., 300-500 µL) are thawed.

-

An internal standard (e.g., deuterated acitretin-d3) is added.

-

Analytes are extracted from the plasma matrix using protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE).

-

The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase for injection.

-

-

Chromatographic Separation:

-

System: An HPLC or UPLC system.

-

Column: A reversed-phase C18 column (e.g., Gemini C18, 50 x 2.0 mm, 3 µm) is used to separate the isomers.

-

Mobile Phase: An isocratic or gradient mixture of solvents, such as 10 mM ammonium acetate and acetonitrile.

-

-

Detection:

-

HPLC-UV: UV detection at a specific wavelength (e.g., 354 nm).

-

LC-MS/MS: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) and negative ion mode provides high selectivity and sensitivity. Parent/product ion transitions for the isomers and the internal standard are monitored (e.g., m/z 325.2 -> 266.0 for isomers).

-

-

Method Validation: The method is validated according to regulatory guidelines for specificity, linearity, accuracy, precision, recovery, and stability. The lower limit of quantification (LLOQ) is typically in the range of 0.3-2 ng/mL.

Mechanism of Action: Signaling Pathway

Acitretin exerts its therapeutic effects by modulating gene transcription through nuclear receptors. Like other retinoids, it influences cellular proliferation and differentiation in the epidermis.

-

Cellular Uptake: Acitretin enters the target cell (e.g., a keratinocyte).

-

Receptor Binding: In the nucleus, acitretin and its isomers bind to two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).

-

Heterodimerization: Upon ligand binding, RARs form a heterodimer with RXRs.

-

DNA Binding: This RAR-RXR heterodimer complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.

-

Gene Transcription Modulation: The binding of the complex to RAREs either activates or represses the transcription of genes involved in inflammation, cellular proliferation, and differentiation. This leads to the normalization of keratinocyte growth in psoriatic lesions.

Conclusion

The pharmacokinetics of acitretin are defined by its efficient absorption with food, extensive protein binding, and a critical metabolic interconversion to its 13-cis isomer. The relatively short half-life of acitretin compared to its parent compound, etretinate, offers a significant clinical advantage. However, the longer half-life of cis-acitretin and the potential for re-esterification to etretinate in the presence of alcohol are crucial considerations for therapy duration and patient counseling, especially concerning its teratogenic risk. A thorough understanding of these pharmacokinetic principles, supported by robust bioanalytical methods, is essential for the safe and effective use of acitretin in clinical practice and for the development of future retinoid-based therapies.

References

discovery and synthesis of deuterated retinoids

An In-Depth Technical Guide to the Discovery and Synthesis of Deuterated Retinoids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The accumulation of toxic vitamin A dimers, collectively known as bisretinoids, in the retinal pigment epithelium (RPE) is a key pathological feature of several debilitating retinal diseases, including Stargardt disease and age-related macular degeneration (AMD).[1][2][3] These dimers, such as A2E, are byproducts of the normal visual cycle and their buildup as lipofuscin granules leads to RPE dysfunction and subsequent photoreceptor cell death.[1][2] A novel therapeutic strategy has emerged that focuses on slowing the rate-limiting step of this dimerization process through the application of the kinetic isotope effect (KIE). By selectively replacing hydrogen atoms with deuterium at the C20 position of vitamin A, the carbon-hydrogen bond cleavage is slowed, thereby significantly reducing the rate of toxic dimer formation without disrupting the essential visual cycle. This guide provides a comprehensive overview of the discovery, mechanism, synthesis, and clinical evaluation of deuterated retinoids, with a primary focus on gildeuretinol (also known as ALK-001), a C20-D3-vitamin A analogue.

Discovery and Rationale for Deuteration

The Visual Cycle and Toxic Dimer Formation

The visual cycle is a critical enzymatic process that regenerates the visual chromophore, 11-cis-retinal, which is essential for vision. During this cycle, the absorption of a photon causes the isomerization of 11-cis-retinal to all-trans-retinal. In a properly functioning retina, all-trans-retinal is cleared from photoreceptor outer segments by the ABCA4 transporter. However, inefficiencies in this process, particularly in individuals with mutations in the ABCA4 gene (as seen in Stargardt disease), lead to the accumulation of all-trans-retinal. This excess all-trans-retinal can react with a second molecule of all-trans-retinal and phosphatidylethanolamine (PE) to form toxic bisretinoid compounds like A2E.

The accumulation of these fluorescent and phototoxic dimers within the RPE lysosomes as lipofuscin is a hallmark of Stargardt disease and dry AMD. This buildup impairs lysosomal function, induces inflammation, and ultimately leads to RPE and photoreceptor cell death, causing progressive vision loss.

The Kinetic Isotope Effect (KIE) as a Therapeutic Strategy

The formation of vitamin A dimers involves the cleavage of a carbon-hydrogen bond at the C20 position of an intermediate Schiff base. The kinetic isotope effect is a phenomenon where the substitution of an atom with a heavier isotope alters the rate of a chemical reaction. A carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is part of the rate-determining step.

By replacing the three hydrogen atoms at the C20 position of vitamin A with deuterium (C20-D3), the rate of dimerization can be slowed significantly—by a factor of 4 to 5-fold—without inhibiting the normal visual cycle. This approach offers a targeted therapeutic intervention that reduces the production of toxic byproducts while preserving normal visual function, a distinct advantage over strategies that inhibit key enzymes in the visual cycle, which can cause side effects like night blindness. The deuterated vitamin A, once ingested, replaces the naturally occurring vitamin A in the retina over time.

Caption: Logical flow of deuterated retinoid intervention.

Synthesis of Deuterated Retinoids

The synthesis of deuterated retinoids builds upon established industrial methods for producing vitamin A, primarily those developed by Hoffmann-La Roche and BASF. These routes typically involve the coupling of a C15 phosphonium salt with a C5 aldehyde or a similar convergent strategy.

General Synthetic Approach for C20-D3-Retinyl Acetate (Gildeuretinol)

The key to synthesizing C20-D3-retinoids is the introduction of a deuterated methyl group at the C13 position of the polyene chain, which corresponds to the C20 position in the final vitamin A structure. A common method involves using hexadeuterated acetone (acetone-d6) as a starting material.

While specific, proprietary synthesis routes for gildeuretinol (ALK-001) are not fully public, the scientific literature outlines plausible methods. A likely approach starts with β-ionone and builds the carbon chain, incorporating the deuterated component at the appropriate step.

Experimental Protocol Outline

The following represents a generalized, multi-step protocol based on established retinoid synthesis principles for producing a C20-D3-retinoid.

-

Preparation of a Deuterated Building Block: A C5 or C6 fragment containing the C20-D3 methyl group is synthesized. This can be achieved through an aldol condensation reaction using hexadeuterated acetone.

-

Chain Elongation: The deuterated fragment is coupled with a C14 or C15 precursor derived from β-ionone. This is often accomplished via a Wittig or Horner-Wadsworth-Emmons reaction to form the C20 carbon skeleton.

-

Formation of Retinaldehyde: The resulting intermediate is oxidized, typically using manganese dioxide (MnO2), to yield C20-D3-retinaldehyde.

-

Reduction to Retinol: The C20-D3-retinaldehyde is then reduced to C20-D3-retinol. A common reducing agent for this step is sodium borohydride.

-

Esterification to Retinyl Acetate: Finally, the C20-D3-retinol is esterified to produce C20-D3-retinyl acetate (gildeuretinol). This is typically achieved by reacting the retinol with acetic anhydride in the presence of a base like triethylamine and a catalyst such as DMAP.

Characterization and Purity Analysis

-

Mass Spectrometry (MS): Atmospheric pressure chemical ionization mass spectrometry (APCI-MS) is used to confirm the molecular weight of the final product and to quantify the level of deuterium incorporation. For example, a sample of C20-D3-retinyl acetate was reported to contain 80% D3, 15% D2, and 5% D0 at the C20 position.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is used to confirm the overall structure of the retinoid. The disappearance or significant reduction of the signal corresponding to the C20 methyl protons provides direct evidence of successful deuteration.

Caption: Generalized synthetic workflow for C20-D3-Retinyl Acetate.

Preclinical and Clinical Efficacy

The therapeutic potential of deuterated retinoids has been evaluated in both preclinical animal models and human clinical trials, with compelling results.

Preclinical Data

In vitro experiments demonstrated that the dimerization of deuterium-enriched vitamin A was significantly slower than that of its non-deuterated counterpart. Animal studies provided further validation. Wild-type mice administered C20-D3-vitamin A showed a substantial reduction in the biosynthesis of A2E. In a mouse model for Stargardt disease (Abca4 knockout), dietary provision of C20-D3-vitamin A effectively prevented the disease phenotype by reducing lipofuscin formation and inflammation.

| Preclinical Study Metric | Result | Reference |

| A2E Reduction (in vivo) | 68% less A2E in mice fed deuterated vitamin A compared to controls. | |

| Dimerization Slowdown (in vitro) | Deuterium slows vitamin A dimer formation 4-5 fold. | |

| Isotopic Composition | 80% D3, 15% D2, 5% D0 at the C20 position. |

Clinical Trial Data (Gildeuretinol/ALK-001)

Gildeuretinol (ALK-001) has been investigated in a series of clinical trials known as the TEASE program for the treatment of Stargardt disease. The primary endpoint in these studies is typically the rate of growth of atrophic lesions in the retina, as measured by fundus autofluorescence (FAF).

The TEASE-1 study, a Phase 2 trial involving patients with advanced Stargardt disease, demonstrated a statistically significant slowing of lesion growth in the treated group compared to placebo. Subsequent trials have explored the treatment in patients at earlier stages of the disease.

| Clinical Trial Results (Gildeuretinol/ALK-001) | Data | Significance | Reference |

| TEASE-1 (Advanced Stargardt) | 21% slower growth of atrophic lesions (square root area). | p < 0.001 | |

| TEASE-1 (Untransformed Area) | 28% slower growth of atrophic lesions. | - | |

| TEASE-2 (Moderate Stargardt) | 28% reduction in disease progression. | p = 0.2 (not statistically significant due to population heterogeneity) | |

| Vitamin A Replacement | ~90% of circulating vitamin A was replaced with the deuterated form. | - | |

| Safety Profile | Well-tolerated; no reports of night blindness or impaired dark adaptation. | - |

Gildeuretinol has received Breakthrough Therapy, Orphan Drug, and Rare Pediatric Disease designations from the U.S. Food and Drug Administration (FDA), highlighting its potential to address a significant unmet medical need.

Pharmacokinetics and Safety

Pharmacokinetic studies show that orally administered gildeuretinol effectively replaces the body's natural vitamin A stores. In clinical trials, approximately 90% of serum vitamin A was replaced by the deuterated form, and this level was maintained over time.

The safety profile of gildeuretinol has been favorable across multiple studies. Crucially, because the deuteration at the C20 position does not interfere with the 11-cis-retinal to all-trans-retinal isomerization necessary for phototransduction, the treatment does not induce night blindness or impair dark adaptation—side effects commonly associated with other visual cycle modulators. No clinically significant changes in liver enzymes or other unexpected adverse events have been reported.

Conclusion

The discovery and development of deuterated retinoids represent a paradigm shift in the treatment of retinal diseases characterized by lipofuscin accumulation. By leveraging the kinetic isotope effect, this innovative approach directly targets the pathological dimerization of vitamin A without compromising the integrity of the visual cycle. The synthesis of C20-D3-retinyl acetate (gildeuretinol) is achievable through modifications of established chemical pathways. Robust preclinical data and promising results from human clinical trials have demonstrated that this therapy can significantly slow the progression of retinal degeneration in Stargardt disease. This targeted, mechanism-based strategy holds immense promise as a long-term treatment for Stargardt disease, AMD, and other related macular dystrophies.

References

The Evolving Therapeutic Landscape of Acitretin Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acitretin, a second-generation systemic retinoid, is an established therapy for severe psoriasis.[1][2] However, the therapeutic potential of its metabolites, primarily the active metabolite cis-acitretin (isoacitretin), extends beyond psoriasis, with growing evidence supporting their role in chemoprevention of non-melanoma skin cancers and potential applications in other dermatological and oncological conditions. This technical guide provides a comprehensive overview of the exploratory studies on the therapeutic potential of acitretin metabolites. It delves into their mechanism of action, summarizes quantitative data from key clinical and preclinical studies, details relevant experimental protocols, and visualizes the intricate signaling pathways and experimental workflows.

Introduction

Acitretin is the free acid and active metabolite of etretinate and has largely replaced its predecessor due to a more favorable pharmacokinetic profile, notably a shorter elimination half-life of approximately 50 hours compared to etretinate's 120 days.[1] Upon oral administration, acitretin is metabolized, with its initial metabolism involving isomerization to cis-acitretin.[3] Both acitretin and its metabolites exert their effects by binding to and activating nuclear retinoid receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which function as ligand-inducible transcription factors to modulate gene expression involved in cellular differentiation, proliferation, and apoptosis.[4] These molecular interactions form the basis for their anti-proliferative and anti-inflammatory properties.

Pharmacokinetics and Metabolism

Acitretin is readily absorbed after oral administration, a process enhanced by the presence of food. It is highly bound to plasma proteins, primarily albumin. The primary metabolite is 13-cis-acitretin (isoacitretin). It is important to note that concurrent alcohol consumption can lead to the esterification of acitretin back to etretinate, which is highly lipophilic and has a very long half-life, a significant clinical consideration, especially for female patients of childbearing potential.

Table 1: Pharmacokinetic Parameters of Acitretin and cis-Acitretin

| Parameter | Acitretin | cis-Acitretin | Reference |

| Half-life (t½) | ~49-60 hours | ~63 hours | |

| Time to Peak Plasma Concentration (Tmax) | ~1.9-3.2 hours | Slightly later than acitretin | |

| Protein Binding | >99.9% (primarily albumin) | Not specified |

Therapeutic Potential in Non-Melanoma Skin Cancer (NMSC) Chemoprevention

A significant area of exploratory research for acitretin has been its potential for the chemoprevention of non-melanoma skin cancers (NMSCs), particularly in high-risk populations such as organ transplant recipients. Retinoids are known to inhibit tumor development in various animal models and have been shown to suppress carcinogenesis in individuals with premalignant lesions.

Clinical Trial Data

Several clinical trials have investigated the efficacy of acitretin in preventing the development of new NMSCs.

Table 2: Summary of Clinical Trials of Acitretin for NMSC Chemoprevention

| Study Population | Dosage | Key Findings | Reference |

| Renal transplant recipients (n=23) | 25 mg/day (or on alternate days) | Significant reduction in the number of new squamous cell carcinomas (SCCs) (P = 0.002). A similar, but not statistically significant, trend was observed for basal cell carcinomas (BCCs). | |

| High-risk for NMSC (non-transplant, n=70) | 25 mg/day, 5 days/week for 2 years | No statistically significant reduction in the rate of new primary NMSCs (OR 0.41, 95% CI 0.15-1.13, P=0.13). However, a significant trend favoring acitretin was observed when considering the incidence of new NMSC, time to new NMSC, and total NMSC counts (P=0.047). |

Mechanism of Action in Cancer Cells

The anticancer effects of acitretin and its metabolites are linked to their ability to induce apoptosis (programmed cell death) in cancer cells.

One of the key mechanisms identified is the induction of apoptosis in cutaneous squamous cell carcinoma (SCC) cells through the CD95 (Fas) death receptor signaling pathway. Acitretin has been shown to increase the levels of CD95, its ligand (CD95L), and the Fas-associated death domain (FADD). This leads to the activation of a caspase cascade, ultimately resulting in apoptosis.

General Retinoid Receptor Signaling

The broader mechanism of action for all retinoids, including acitretin and its metabolites, involves their interaction with nuclear receptors.

Experimental Protocols

Quantification of Acitretin and cis-Acitretin in Biological Samples

A common method for the simultaneous determination of acitretin and its metabolites is reverse-phase HPLC with UV detection.

Protocol Outline:

-

Sample Preparation:

-

Plasma samples are mixed with a protein precipitation agent (e.g., acetonitrile) and an internal standard (e.g., retinyl acetate).

-

Further extraction with a solvent mixture (e.g., butanol:acetonitrile) is performed.

-

For tissue samples, homogenization is required prior to extraction.

-

-

Chromatographic Separation:

-

A C18 reversed-phase column is typically used.

-

The mobile phase is a mixture of organic solvents (e.g., methanol, acetonitrile, tetrahydrofuran) and an acidic buffer (e.g., acetic acid buffer).

-

-

Detection:

-

UV detection is carried out at a wavelength of approximately 350-360 nm.

-

-

Quantification:

-

Concentrations are determined by comparing the peak areas of the analytes to that of the internal standard and a standard curve.

-

Table 3: HPLC Method Parameters for Acitretin and Metabolite Analysis

| Parameter | Value | Reference |

| Column | C18 reversed-phase (e.g., Purospher BDSC18, 250x4.6mm, 5µm) | |

| Mobile Phase | Acetic acid buffer (pH 4): methanol: tetrahydrofuran (12:85:3 v/v/v) | |

| Flow Rate | 1.0 mL/min | |

| Detection Wavelength | 354 nm | |

| Retention Time (Acitretin) | ~4.3 minutes |

In Vitro Assays for Therapeutic Potential

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol Outline:

-

Plate cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of the test compound (e.g., acitretin, cis-acitretin) and incubate for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

The Annexin V assay is used to detect early apoptosis. During apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.

Protocol Outline:

-

Culture and treat cells with the test compound as described for the cell viability assay.

-

Harvest both adherent and floating cells.

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorochrome-conjugated Annexin V (e.g., FITC) and a viability dye such as propidium iodide (PI).

-

Incubate the cells in the dark at room temperature for approximately 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered to be in early apoptosis.

Experimental Workflow Visualization

Conclusion and Future Directions

Exploratory studies have demonstrated the significant therapeutic potential of acitretin and its metabolites beyond their established use in psoriasis. The evidence is particularly compelling for the chemoprevention of non-melanoma skin cancers, where acitretin has shown a clear, albeit in some studies not statistically significant, trend towards reducing tumor incidence. The pro-apoptotic effects mediated through the CD95 signaling pathway provide a strong mechanistic basis for these observations.

Future research should focus on several key areas. Further investigation into the therapeutic potential of acitretin metabolites in other malignancies and inflammatory skin conditions is warranted. Elucidating the specific roles of individual metabolites, such as cis-acitretin, in mediating the observed therapeutic effects will be crucial for the development of more targeted therapies with improved efficacy and safety profiles. Additionally, the development and validation of more sensitive and high-throughput analytical methods will facilitate more detailed pharmacokinetic and pharmacodynamic studies. As our understanding of the molecular mechanisms of acitretin and its metabolites continues to grow, so too will the opportunities for their application in a wider range of therapeutic areas.

References

Methodological & Application

Application Note: High-Throughput Quantification of Acitretin and its Metabolites in Human Plasma using 13-cis Acitretin-d3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of acitretin and its active metabolite, 13-cis-acitretin, in human plasma. To ensure accuracy and precision, a deuterated internal standard, 13-cis Acitretin-d3, is employed.[1][2][3] The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This robust and sensitive method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in drug development.

Introduction

Acitretin is a second-generation oral retinoid used for the treatment of severe psoriasis.[4][5] It functions by normalizing epidermal cell proliferation, differentiation, and cornification. The primary active metabolite of acitretin is 13-cis-acitretin. Given the therapeutic importance and potential for toxicity, reliable quantification of both acitretin and 13-cis-acitretin in biological matrices is crucial.

LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results. This deuterated standard co-elutes with the analyte of interest and exhibits similar ionization behavior, compensating for matrix effects and instrument fluctuations.

This document provides a comprehensive protocol for the simultaneous determination of acitretin and 13-cis-acitretin in human plasma using this compound as an internal standard.

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS analysis of Acitretin.

Acitretin Metabolic Pathway

Caption: Simplified metabolic pathway of Acitretin.

Experimental Protocols

Materials and Reagents

-

Acitretin and 13-cis-acitretin reference standards

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate

-

L-ascorbic acid

-

Human plasma (with anticoagulant)

-

Solid Phase Extraction (SPE) cartridges

Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of acitretin, 13-cis-acitretin, and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the acitretin and 13-cis-acitretin stock solutions in 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL.

Sample Preparation (Solid Phase Extraction)

-

To 300 µL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution (100 ng/mL of this compound).

-

Add 50 µL of a 1% (w/v) L-ascorbic acid solution to prevent photoisomerization.

-

Vortex the samples for 30 seconds.

-

Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Value |

| Column | Gemini C18 (50 x 2.0 mm, 3 µm) |

| Mobile Phase | 10 mM Ammonium Acetate : Acetonitrile (60:40, v/v) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Mass Spectrometry

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | See Table 1 |

| Collision Energy | Optimized for each transition |

| Ion Source Temp. | 500°C |

Table 1: MRM Transitions for Analytes and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Acitretin | 325.2 | 266.0 |

| 13-cis-acitretin | 325.2 | 266.0 |

| This compound (IS) | 328.0 | 266.0 |

Method Validation Data

Table 2: Linearity and Sensitivity

| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

| Acitretin | 0.3 - 500 | 0.3 | >0.99 |

| 13-cis-acitretin | 0.3 - 500 | 0.3 | >0.99 |

Table 3: Precision and Accuracy

| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Acitretin | Low | < 8.1 | < 8.1 | ± 7.0 |

| Mid | < 8.1 | < 8.1 | ± 7.0 | |

| High | < 8.1 | < 8.1 | ± 7.0 | |

| 13-cis-acitretin | Low | < 13.8 | < 13.8 | ± 10.6 |

| Mid | < 13.8 | < 13.8 | ± 10.6 | |

| High | < 13.8 | < 13.8 | ± 10.6 |

Table 4: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Acitretin | > 92 | Minimal (CV ≤ 3.9%) |

| 13-cis-acitretin | > 92 | Minimal (CV ≤ 3.9%) |

| This compound (IS) | > 92 | Minimal (CV ≤ 3.9%) |

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput approach for the simultaneous quantification of acitretin and 13-cis-acitretin in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method well-suited for a variety of research and drug development applications. The comprehensive protocols and validation data presented herein can be readily adopted by laboratories performing bioanalytical studies of acitretin.

References

- 1. researchgate.net [researchgate.net]

- 2. Separation of all-trans- and 13-cis-isomers of acitretin on a reversed-phase column, optimization of stability conditions and their simultaneous quantitation in human plasma by liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. actascientific.com [actascientific.com]

Protocol for Quantification of Acitretin in Human Plasma using 13-cis Acitretin-d3 by LC-MS/MS

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acitretin is a second-generation systemic retinoid used in the treatment of severe psoriasis. Therapeutic drug monitoring and pharmacokinetic studies require a robust and sensitive analytical method for the quantification of Acitretin in human plasma. This document provides a detailed protocol for the determination of Acitretin in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes 13-cis Acitretin-d3 as an internal standard (IS) to ensure accuracy and precision.

Principle

This method is based on the principle of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the selective and sensitive quantification of Acitretin. A deuterated internal standard, this compound, is added to plasma samples to correct for any variability during sample preparation and analysis. The samples are subjected to a sample clean-up procedure, followed by chromatographic separation and detection by a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode.

Materials and Reagents

-

Analytes and Internal Standard:

-

Acitretin (all-trans-Acitretin) reference standard

-

This compound (Internal Standard)

-

-

Solvents and Chemicals:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium Acetate (AR grade)

-

L-Ascorbic acid (optional, for stability)[1]

-

Water (HPLC grade)

-

Human plasma (drug-free)

-

Instrumentation and Analytical Conditions

A liquid chromatography system coupled with a triple quadrupole mass spectrometer is required. The following are representative conditions; however, optimization may be necessary for different instrument models.

Liquid Chromatography

| Parameter | Condition |

| Column | Gemini C18 (50 x 2.0 mm, 3 µm) or equivalent[1] |

| Mobile Phase | 10 mM Ammonium Acetate and Acetonitrile (60:40, v/v)[1] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Autosampler Temp | 5°C[2] |

Mass Spectrometry

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[1] |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Ion Transitions | Acitretin: m/z 325.2 → 266.0this compound: m/z 328.0 → 266.0 |

| Declustering Potential (DP) | -70 V |

| Collision Energy (CE) | -24 V |

| Curtain Gas (CUR) | 12 psi |

| Nebulizer Gas (NEB) | 13 psi |

| Temperature (TEM) | 400°C |

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of Acitretin and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Acitretin stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve and QC samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.

-

Calibration Standards and QC Samples: Spike appropriate volumes of the Acitretin working standard solutions into drug-free human plasma to prepare calibration standards covering a concentration range of 0.3–500 ng/mL. Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation (Solid Phase Extraction - SPE)

This protocol is based on a solid-phase extraction method which has been shown to provide clean extracts and high recovery. To minimize photoisomerization, it is recommended to work under yellow light.

-

Plasma Sample Aliquoting: To 300 µL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution (100 ng/mL this compound).

-

Vortexing: Vortex the samples for 30 seconds.

-

SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water.

-

Elution: Elute the analytes with 1 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase.

-

Transfer and Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following tables summarize the quantitative data from a representative validation study.

Table 1: Calibration Curve Parameters

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Acitretin | 0.3 - 500 | > 0.99 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |